(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide
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Description
“(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide” is a compound that contains a quinoline backbone, which is a type of heterocyclic compound. The “2S” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement. The “4-Oxo” suggests the presence of a carbonyl group (C=O) at the 4th position of the quinoline ring. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) at the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carbonyl group at the 4th position, and a carboxylic acid group at the 2nd position . The exact three-dimensional structure would depend on the specific stereochemistry at the 2nd position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a carbonyl group could influence its reactivity .Scientific Research Applications
Synthesis and Activity of Novel Compounds
- The synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid anilides has been shown to substantially increase diuretic activity compared to non-brominated analogs, highlighting the potential for developing new therapeutic agents (Ukrainets, Golik, & Chernenok, 2013).
Analytical Applications
- Quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents for the gravimetric determination of various metal ions, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), demonstrating their utility in chemical analysis (Dutt, Sanayal, & Nag, 1968).
Structural Characterization and Chemical Interactions
- Studies on the crystal structure of quinoline-2-carboxylic acid and related compounds have provided insights into their molecular arrangement, hydrogen bonding, and potential for forming complexes with metals, which is crucial for understanding their chemical properties and interactions (Moriuchi et al., 2007).
Properties
IUPAC Name |
(2S)-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.BrH/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-4,8,11H,5H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGMSGMBVPULAI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2C1=O)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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